molecular formula C16H16ClN3OS B11371897 5-chloro-N-(2,4-dimethylphenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-(2,4-dimethylphenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11371897
M. Wt: 333.8 g/mol
InChI Key: WJEURYUZWKRNCC-UHFFFAOYSA-N
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Description

5-chloro-N-(2,4-dimethylphenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2,4-dimethylphenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: Starting from simple precursors like urea and β-diketones, the pyrimidine ring can be constructed through cyclization reactions.

    Introduction of the Chlorine Atom: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Dimethylphenyl Group: This step might involve a nucleophilic aromatic substitution reaction.

    Addition of the Prop-2-en-1-ylsulfanyl Group: This can be introduced via a thiol-ene reaction, where a thiol group reacts with an alkene.

    Formation of the Carboxamide Group: This can be achieved through amidation reactions using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidines.

Scientific Research Applications

Chemistry

    Catalysis: The compound might serve as a ligand in transition metal catalysis.

    Material Science: Potential use in the development of organic semiconductors or other advanced materials.

Biology and Medicine

    Pharmacology: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive pyrimidines.

    Agriculture: Possible use as a pesticide or herbicide.

Industry

    Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action for 5-chloro-N-(2,4-dimethylphenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(2,4-dimethylphenyl)pyrimidine-4-carboxamide: Lacks the prop-2-en-1-ylsulfanyl group.

    2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide: Lacks the 5-chloro and 2,4-dimethylphenyl groups.

Uniqueness

The unique combination of functional groups in 5-chloro-N-(2,4-dimethylphenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H16ClN3OS

Molecular Weight

333.8 g/mol

IUPAC Name

5-chloro-N-(2,4-dimethylphenyl)-2-prop-2-enylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C16H16ClN3OS/c1-4-7-22-16-18-9-12(17)14(20-16)15(21)19-13-6-5-10(2)8-11(13)3/h4-6,8-9H,1,7H2,2-3H3,(H,19,21)

InChI Key

WJEURYUZWKRNCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC=C)C

Origin of Product

United States

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